2-(4-Cyclopropylphenyl)pyridine
Description
2-(4-Cyclopropylphenyl)pyridine is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-cyclopropylphenyl group. Its molecular formula is C₁₄H₁₃N, with a molecular weight of 195.26 g/mol. This compound is of interest in medicinal chemistry and materials science, particularly as a ligand in catalytic systems or as a structural motif in drug candidates targeting kinases or neurotransmitter receptors.
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(4-cyclopropylphenyl)pyridine |
InChI |
InChI=1S/C14H13N/c1-2-10-15-14(3-1)13-8-6-12(7-9-13)11-4-5-11/h1-3,6-11H,4-5H2 |
InChI Key |
OQDBONRHXBQBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopropylphenyl is coupled with a 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and purification methods is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyclopropylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
2-(4-Cyclopropylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-Cyclopropylphenyl)pyridine with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications.
Key Findings:
Steric and Electronic Effects :
- The cyclopropyl group in This compound confers rigidity and may reduce metabolic degradation compared to the flexible chloromethyl group in 2-(Chloromethyl)pyridine Hydrochloride .
- In contrast, the carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic Acid increases polarity, improving aqueous solubility but limiting membrane permeability.
Synthetic Utility :
- 2-(Chloromethyl)pyridine Hydrochloride is a versatile alkylating agent due to its reactive Cl atom, whereas This compound is more suited for applications requiring steric hindrance (e.g., inhibiting enzyme active sites).
Toxicity Profile :
- The cyclopropylphenyl derivative exhibits lower acute toxicity compared to chlorinated analogs, which require stringent handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
